Cas no 614760-04-2 (4-(acetylsulfanyl)-1-chlorobutan-2-one)

4-(Acetylsulfanyl)-1-chlorobutan-2-one is a versatile organic compound featuring both acetylthio and chloro functional groups, making it a valuable intermediate in synthetic chemistry. Its reactive sites enable selective modifications, particularly in the synthesis of sulfur-containing heterocycles and thioester derivatives. The compound’s structure allows for efficient incorporation into complex molecular frameworks, supporting applications in pharmaceuticals, agrochemicals, and material science. Its stability under controlled conditions ensures reliable handling in laboratory settings. Researchers value this compound for its utility in nucleophilic substitution and condensation reactions, offering a pathway to structurally diverse derivatives. Proper storage in a cool, dry environment is recommended to maintain its integrity.
4-(acetylsulfanyl)-1-chlorobutan-2-one structure
614760-04-2 structure
Product Name:4-(acetylsulfanyl)-1-chlorobutan-2-one
CAS No:614760-04-2
MF:C6H9ClO2S
MW:180.652459859848
MDL:MFCD28397427
CID:477987
PubChem ID:71395495
Update Time:2025-10-29

4-(acetylsulfanyl)-1-chlorobutan-2-one Chemical and Physical Properties

Names and Identifiers

    • Ethanethioic acid, S-(4-chloro-3-oxobutyl) ester
    • S-(4-chloro-3-oxobutyl) ethanethioate
    • DTXSID90817109
    • 614760-04-2
    • EN300-206927
    • 4-(ACETYLSULFANYL)-1-CHLOROBUTAN-2-ONE
    • SCHEMBL14093285
    • 4-(acetylsulfanyl)-1-chlorobutan-2-one
    • MDL: MFCD28397427
    • Inchi: 1S/C6H9ClO2S/c1-5(8)10-3-2-6(9)4-7/h2-4H2,1H3
    • InChI Key: LRDGFGVIPZFPEW-UHFFFAOYSA-N
    • SMILES: ClCC(CCSC(C)=O)=O

Computed Properties

  • Exact Mass: 180.00127
  • Monoisotopic Mass: 180.0011784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 59.4Ų

Experimental Properties

  • PSA: 34.14

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Additional information on 4-(acetylsulfanyl)-1-chlorobutan-2-one

Professional Introduction to Compound with CAS No. 614760-04-2 and Product Name: 4-(acetylsulfanyl)-1-chlorobutan-2-one

The compound with the CAS number 614760-04-2 and the product name 4-(acetylsulfanyl)-1-chlorobutan-2-one represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The presence of both an acetylsulfanyl group and a chloro substituent on the butan-2-one backbone imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the exploration of heterocyclic compounds and their derivatives has been a focal point in medicinal chemistry. The structural motif of 4-(acetylsulfanyl)-1-chlorobutan-2-one aligns well with this trend, as it can serve as a precursor for the development of novel therapeutic agents. The acetylsulfanyl group, in particular, is known for its ability to participate in nucleophilic substitution reactions, which can be harnessed to introduce diverse functional groups into the molecular framework. This versatility makes the compound a promising candidate for further investigation in drug discovery programs.

One of the most compelling aspects of 4-(acetylsulfanyl)-1-chlorobutan-2-one is its potential role in the synthesis of bioactive molecules. Researchers have been increasingly interested in leveraging its reactivity to develop inhibitors or modulators of key enzymatic pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory responses or metabolic disorders. The chloro substituent further enhances its utility by allowing for selective modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of complex organic molecules.

The compound’s significance extends beyond its synthetic applications; it also holds potential in materials science. The unique electronic properties conferred by the acetylsulfanyl and chloro groups make it an attractive candidate for the development of novel polymers or liquid crystals. These materials could find applications in advanced electronic devices or optical sensors, where precise control over molecular architecture is crucial. The ability to functionalize 4-(acetylsulfanyl)-1-chlorobutan-2-one at multiple positions provides chemists with a high degree of flexibility in designing such materials.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity and properties of this compound. Molecular modeling studies have revealed insights into how the acetylsulfanyl and chloro groups interact with other molecular entities, providing a foundation for rational drug design. These simulations have helped predict optimal reaction conditions and identify potential side products, thereby streamlining synthetic routes. Such computational approaches are becoming increasingly integral to modern chemical research, enabling more efficient and targeted investigations.

The pharmaceutical industry has taken note of these developments, with several companies investing in research programs focused on derivatives of 4-(acetylsulfanyl)-1-chlorobutan-2-one. Preclinical studies have demonstrated promising results in terms of efficacy and safety profiles for certain analogs. These findings underscore the compound’s potential as a lead molecule for further optimization into viable therapeutic candidates. The combination of its structural features and reported biological activity makes it a compelling subject for ongoing research efforts.

Moreover, the environmental impact of utilizing compounds like 4-(acetylsulfanyl)-1-chlorobutan-2-one has been a point of consideration. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and hazardous byproducts. Researchers have explored catalytic processes that enhance selectivity while reducing energy consumption, aligning with global sustainability goals. Such innovations not only improve the efficiency of producing this compound but also contribute to more environmentally friendly chemical practices.

In conclusion, 4-(acetylsulfanyl)-1-chlorobutan-2-one (CAS No. 614760-04-2) represents a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic transformations, making it a valuable intermediate for drug development and material innovation. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological applications.

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